

# 2,6-Dinitro-4-fluorophenol as a reagent in organic synthesis

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## Compound of Interest

Compound Name: 2,6-Dinitro-4-fluorophenol

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An In-Depth Guide to **2,6-Dinitro-4-fluorophenol** as a Reagent in Organic Synthesis

## Introduction: Unveiling a Highly Activated Aromatic Reagent

**2,6-Dinitro-4-fluorophenol** is a specialized organic compound characterized by a phenol ring bearing two electron-withdrawing nitro groups and a fluorine atom.<sup>[1][2]</sup> This unique substitution pattern renders the aromatic ring highly electron-deficient, making it an exceptional substrate for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.<sup>[1]</sup> Appearing as a yellow crystalline powder, this reagent serves as a valuable building block in various synthetic applications, from pharmaceutical development to materials science.<sup>[1][2]</sup> Its utility lies in its ability to readily introduce the 2,6-dinitrophenyl moiety onto a wide range of nucleophiles, leveraging the fluorine atom as an excellent leaving group in this specific reaction class.

This guide provides a comprehensive overview of **2,6-dinitro-4-fluorophenol**, detailing its physicochemical properties, core reactivity, and practical applications, complete with detailed experimental protocols for researchers and drug development professionals.

## Physicochemical Properties and Spectroscopic Data

A clear understanding of the reagent's physical and chemical characteristics is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of **2,6-Dinitro-4-fluorophenol**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	202.10 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Yellow crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	48.0-56.0 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
pKa	2.96 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	<a href="#">[2]</a>

Table 2: Spectroscopic Data Summary

Spectroscopy	Characteristic Features
<sup>1</sup> H NMR	Aromatic protons appear significantly downfield (typically 7.5-8.5 ppm) due to the strong deshielding effect of the nitro and fluorine substituents. <a href="#">[1]</a>
Infrared (IR)	Exhibits a characteristic broad O-H stretching vibration for the phenolic hydroxyl group (3200-3600 cm <sup>-1</sup> ). <a href="#">[1]</a>
UV-Vis	Shows primary absorption bands in the UV region, typically around 250-280 nm and 320-350 nm. <a href="#">[1]</a>

## Safety and Handling

**2,6-Dinitro-4-fluorophenol** is classified as a hazardous chemical and requires careful handling in accordance with good industrial hygiene and safety practices.[\[7\]](#)

- Hazards: Causes skin and serious eye irritation.[4][7] May be harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[7][8]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation, ingestion, and inhalation.[7][8] Wash hands thoroughly after handling.[7][8]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat and sources of ignition.[2][7] Store away from strong oxidizing agents.[7]

## Core Application: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of **2,6-dinitro-4-fluorophenol** stems from its high reactivity in SNAr reactions. This is a departure from typical aromatic chemistry, which is dominated by electrophilic substitutions.

### Causality of Reactivity

The aromatic ring of **2,6-dinitro-4-fluorophenol** is highly electrophilic due to the potent, synergistic electron-withdrawing effects of the two nitro groups and the fluorine atom.[1] This electronic environment makes the ring susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10][11]

- Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine (the ipso carbon), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11] The negative charge is delocalized effectively onto the ortho and para nitro groups, which is a critical factor in stabilizing this high-energy intermediate.[9][10]
- Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride ion.

Interestingly, while fluoride is typically a poor leaving group in SN2 reactions, it is an excellent one in SNAr. This is because the rate-determining step is the initial nucleophilic attack. The

high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating this first step and, consequently, the overall reaction rate.[9]

Caption: S<sub>N</sub>Ar mechanism of **2,6-Dinitro-4-fluorophenol**.

## Applications in Peptide Chemistry and Derivatization

The high reactivity of fluorinated dinitroaromatics has been famously exploited in peptide chemistry. The classic example is 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, which is used to identify the N-terminal amino acid of a peptide chain.[9][11][12] **2,6-Dinitro-4-fluorophenol** can be used in a similar capacity. The free amino group of the N-terminal residue acts as the nucleophile, attacking the reagent to form a stable dinitrophenyl-peptide bond.

Furthermore, the 2,4-dinitrophenyl (Dnp) group has been employed as a protecting group for the hydroxyl function of tyrosine during solid-phase peptide synthesis, with cleavage achieved through thiolysis.[13] This highlights the broader utility of dinitrophenyl ethers in the strategic protection and modification of biomolecules. The reactivity of **2,6-dinitro-4-fluorophenol** makes it a suitable candidate for such applications, as well as for the derivatization of primary and secondary amines for analytical detection by HPLC.[12]

## Experimental Protocols

### Protocol 1: Synthesis of 2,6-Dinitro-4-fluorophenol via Nitration

This protocol describes the synthesis of the title compound from 4-fluorophenol.

**Causality:** The synthesis relies on electrophilic aromatic substitution. A potent nitrating mixture of nitric and sulfuric acids is used to introduce two nitro groups onto the electron-rich 4-fluorophenol ring. The hydroxyl group is a strong ortho-, para-director, and the positions ortho to it are activated for nitration.

**Safety Note:** This reaction is highly exothermic and involves corrosive and oxidizing strong acids. It must be performed in a chemical fume hood with appropriate PPE, and the

temperature must be strictly controlled.

#### Materials:

- 4-Fluorophenol
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Deionized Water

#### Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the flask in an ice-salt bath to maintain a temperature below 10 °C.
- Once the nitrating mixture is prepared and cooled, slowly add 4-fluorophenol portion-wise or as a solution in a minimal amount of sulfuric acid via the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
- Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.
- Isolate the yellow solid product by vacuum filtration.
- Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.
- Purify the crude **2,6-dinitro-4-fluorophenol** by recrystallization from a suitable solvent system (e.g., ethanol/water).

- Dry the purified crystals under vacuum to yield the final product.

## Protocol 2: General Procedure for S<sub>N</sub>Ar with an Amine

This protocol provides a general method for reacting **2,6-dinitro-4-fluorophenol** with a primary or secondary amine.

Causality: The amine acts as the nucleophile. A non-nucleophilic base is added to scavenge the HF that is formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

Materials:

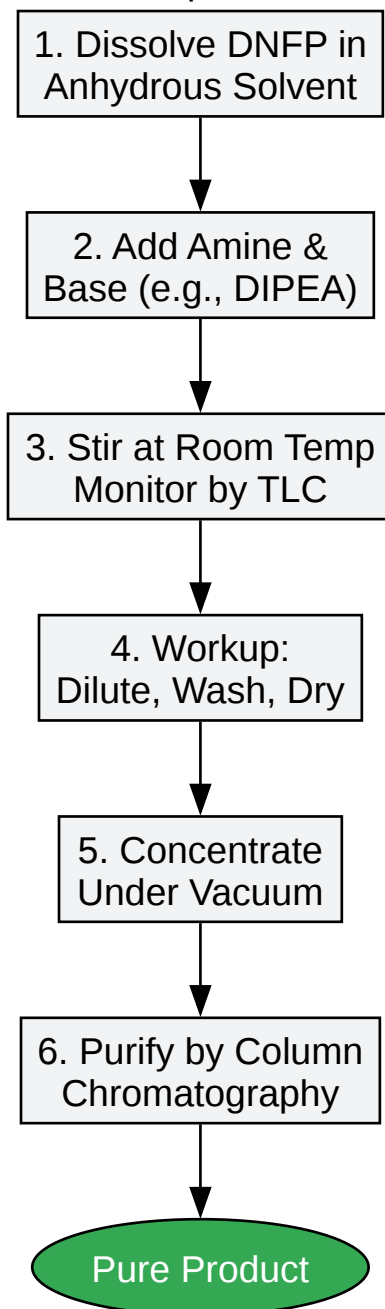
- **2,6-Dinitro-4-fluorophenol** (1.0 eq)
- Primary or Secondary Amine (1.0-1.2 eq)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Silica Gel for Chromatography

Procedure:

- Dissolve **2,6-dinitro-4-fluorophenol** in the chosen anhydrous solvent (DMF or ACN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the amine to the solution, followed by the slow, dropwise addition of the base (TEA or DIPEA).

- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-substituted 2,6-dinitro-4-aminophenol derivative.

## General S-N-Ar Experimental Workflow



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Caption: A typical workflow for an S<sub>N</sub>Ar reaction.

## Conclusion

**2,6-Dinitro-4-fluorophenol** is a potent and versatile reagent for organic synthesis. Its highly activated aromatic system makes it an ideal substrate for nucleophilic aromatic substitution,



providing a reliable method for introducing the 2,6-dinitrophenyl group onto various molecules. By understanding its underlying reactivity and adhering to proper handling protocols, researchers can effectively leverage this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials.

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